molecular formula C24H20BrFN2O2 B5170530 2-(4-Bromophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4-one

2-(4-Bromophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4-one

Cat. No.: B5170530
M. Wt: 467.3 g/mol
InChI Key: JYKMMNOHVKKKGC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 4-bromophenyl group and a 4-(4-fluorophenoxy)butyl side chain. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2-(4-bromophenyl)-3-[4-(4-fluorophenoxy)butyl]-4(3H)-quinazolinone” would require appropriate safety precautions. The compound should be handled with care to avoid skin and eye contact, inhalation, or ingestion .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-bromobenzoyl chloride.

    Attachment of the 4-(4-Fluorophenoxy)butyl Side Chain: The final step involves the alkylation of the quinazolinone core with 4-(4-fluorophenoxy)butyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the quinazolinone core.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-((4-fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-Bromo-2-chlorophenol
  • N-(2-Bromophenyl)-2-(4-fluorophenoxy)acetamide

Uniqueness

2-(4-Bromophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrFN2O2/c25-18-9-7-17(8-10-18)23-27-22-6-2-1-5-21(22)24(29)28(23)15-3-4-16-30-20-13-11-19(26)12-14-20/h1-2,5-14H,3-4,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKMMNOHVKKKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Br)CCCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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